Cyclohexanedicarbonyl dichloride
Description
Cyclohexanedicarbonyl dichloride (CHDCD) is a chlorinated alicyclic compound with the molecular formula C₈H₁₀Cl₂O₂ and an average molecular mass of 209.066 g/mol . It exists as three primary isomers distinguished by the positions of the carbonyl chloride groups on the cyclohexane ring: 1,2-, 1,3-, and 1,4-cyclohexanedicarbonyl dichloride . Key identifiers include:
- CAS Numbers:
- Synonym: Hexahydroterephthaloyl chloride (1,4-isomer) .
Structurally, CHDCD features two reactive carbonyl chloride (-COCl) groups attached to a cyclohexane ring. The 1,4-isomer, for example, has a cis/trans conformational flexibility due to the chair conformation of the cyclohexane ring, which influences its reactivity and physical properties .
Properties
CAS No. |
1459-28-5 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
cyclohexane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-6(11)8(7(10)12)4-2-1-3-5-8/h1-5H2 |
InChI Key |
MLCGVCXKDYTMRG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)C(=O)Cl |
Synonyms |
1,1-Cyclohexanedicarbonyl dichloride (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The 1,4-isomer is more commonly used in polymer synthesis (e.g., polyamides) due to its symmetrical structure .
Comparison with Alicyclic Dichlorides
Key Findings :
- Cyclopentane derivatives exhibit higher reactivity due to increased ring strain, making them less stable but useful in niche syntheses .
- CHDCD’s larger ring size provides better thermal stability for industrial applications .
Comparison with Linear Dichlorides
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